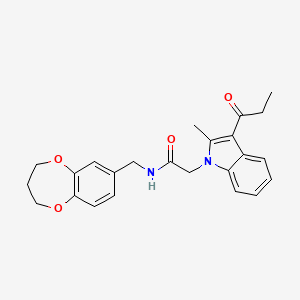![molecular formula C25H29N5O3 B14969396 N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B14969396.png)
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(1H-INDOLE-2-CARBONYL)PIPERIDIN-4-YL]-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE is a complex organic compound that features an indole moiety, a piperidine ring, and a cycloheptapyridazine structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-INDOLE-2-CARBONYL)PIPERIDIN-4-YL]-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE typically involves multi-step organic reactions. The key steps include:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Piperidine Ring Formation: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Cycloheptapyridazine Synthesis: This involves the condensation of appropriate hydrazine derivatives with cyclic ketones.
Coupling Reactions: The final step involves coupling the indole, piperidine, and cycloheptapyridazine moieties using amide bond formation techniques, typically employing reagents like carbodiimides (e.g., DCC) or coupling agents like EDCI.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, forming various oxidized derivatives.
Reduction: Reduction of the carbonyl groups in the compound can lead to the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives of the carbonyl groups.
Substitution: Introduction of various functional groups on the indole ring, such as halogens or nitro groups.
科学的研究の応用
Medicinal Chemistry: Due to its complex structure, it can be explored for potential therapeutic activities, including anticancer, antiviral, and anti-inflammatory properties.
Biological Studies: The compound can be used to study the biological pathways and interactions of indole derivatives.
Chemical Biology: It can serve as a probe to investigate the mechanisms of action of indole-containing compounds.
Industrial Applications: Potential use in the development of new materials or as intermediates in the synthesis of other complex molecules.
作用機序
The mechanism of action of N-[1-(1H-INDOLE-2-CARBONYL)PIPERIDIN-4-YL]-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE is likely to involve interactions with various molecular targets, including enzymes and receptors. The indole moiety is known to bind to multiple receptors, influencing signaling pathways and biological processes. The piperidine and cycloheptapyridazine structures may contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Indole-2-carboxylic acid derivatives: These compounds share the indole moiety and exhibit similar biological activities.
Piperidine derivatives: Compounds with piperidine rings are known for their pharmacological properties.
Cycloheptapyridazine derivatives: These compounds are of interest due to their unique ring structure and potential biological activities.
Uniqueness
N-[1-(1H-INDOLE-2-CARBONYL)PIPERIDIN-4-YL]-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE is unique due to the combination of the indole, piperidine, and cycloheptapyridazine moieties in a single molecule. This unique structure may result in distinct biological activities and interactions compared to other similar compounds.
特性
分子式 |
C25H29N5O3 |
|---|---|
分子量 |
447.5 g/mol |
IUPAC名 |
N-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide |
InChI |
InChI=1S/C25H29N5O3/c31-23(16-30-24(32)15-18-6-2-1-3-9-21(18)28-30)26-19-10-12-29(13-11-19)25(33)22-14-17-7-4-5-8-20(17)27-22/h4-5,7-8,14-15,19,27H,1-3,6,9-13,16H2,(H,26,31) |
InChIキー |
JGTVKPWQMPHQKI-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NC3CCN(CC3)C(=O)C4=CC5=CC=CC=C5N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(benzyl{4-[(4-methylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B14969314.png)
![N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B14969321.png)
![N-(4-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide](/img/structure/B14969335.png)
![N-(4-iodo-2,6-dimethylphenyl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B14969336.png)
![7-(4-ethoxyphenyl)-2-[(3-methoxybenzyl)sulfanyl]-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14969343.png)
![N-butyl-1-[(2-chlorobenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B14969355.png)
![2-({4-[(3-methoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B14969366.png)
![N-(2-methoxyphenyl)-2-[4-(morpholin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]acetamide](/img/structure/B14969376.png)
![methyl 1-(2-{[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]amino}-2-oxoethyl)-1H-indole-3-carboxylate](/img/structure/B14969378.png)

![4-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B14969381.png)
![1-{4-[4-(Ethylamino)-6-methylpyrimidin-2-YL]piperazin-1-YL}propan-1-one](/img/structure/B14969389.png)
![2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B14969401.png)
![N-(5-chloro-2-methoxyphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B14969426.png)
